molecular formula C23H20FN5O B2552886 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide CAS No. 921501-71-5

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide

Cat. No. B2552886
CAS RN: 921501-71-5
M. Wt: 401.445
InChI Key: CGLJPBLNNYWBMZ-UHFFFAOYSA-N
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Description

The compound N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is a chemical entity that can be presumed to have biological activity given its structural similarity to other tetrazole derivatives. Tetrazoles are known for their various pharmacological properties, including antiallergic activities as seen in the synthesis of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, which have shown significant antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) test . The presence of a fluorophenyl group in the compound may also contribute to its activity, as fluorine atoms are often included in pharmaceuticals to modulate physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related tetrazole compounds typically involves the formation of the tetrazole ring followed by subsequent functionalization. For instance, the synthesis of antiallergic tetrazole derivatives has been guided by quantitative structure-activity relationships (QSAR) using a Hansch/Free-Wilson model, which helps in identifying potent derivatives . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions indicates a possible route for the synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide, which may involve the acylation of an appropriate amine with a tetrazole moiety .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is crucial for their biological activity. The structure-activity relationships (SAR) of N-tetrazolylpyridinecarboxamides, for example, revealed that the position of the tetrazolylcarbamoyl group on the pyridine nucleus is critical for antiallergic activity . This suggests that the positioning of functional groups in N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is likely to be an important determinant of its biological properties.

Chemical Reactions Analysis

The reactivity of tetrazole derivatives can be influenced by the presence of substituents that affect the electron density and steric hindrance around the reactive sites. For example, the colorimetric sensing behavior of benzamide derivatives with a dinitrophenyl group for fluoride anions is due to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide may also undergo specific chemical reactions based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structures. For instance, the temperature-dependent polymorphism observed in N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide demonstrates how intermolecular interactions can affect the crystal packing and, consequently, the physical state of the compound . The presence of a fluorophenyl group in N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide may similarly influence its physical properties, such as solubility and melting point.

properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O/c24-19-12-7-13-20(14-19)29-22(26-27-28-29)16-25-23(30)15-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,21H,15-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLJPBLNNYWBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide

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